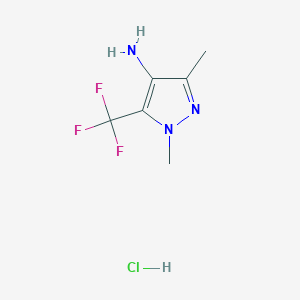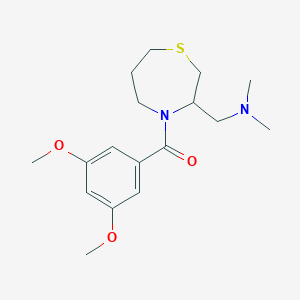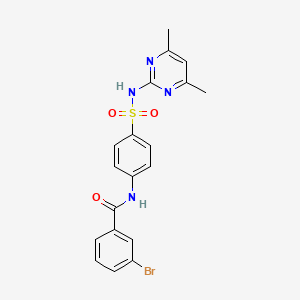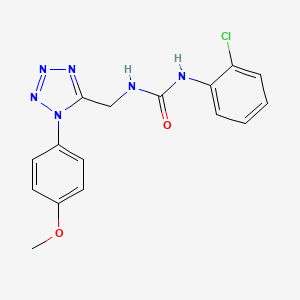
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H7F3N2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. A common method for the synthesis of 1,3-dimethyl-5-pyrazolone involves the reaction of methyl hydrazine and ethyl acetoacetate . The reaction conditions and the nature of the catalyst can significantly affect the product yield and composition .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1 and 3 positions with methyl groups, at the 5 position with a trifluoromethyl group, and at the 4 position with an amine group .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives have been extensively studied. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .科学的研究の応用
Synthesis and Characterization
- A study focused on the synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines, highlighting the use of similar pyrazole derivatives in creating compounds with fluorescence properties. This process involves a synthesis method that could potentially apply to 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Hasan, Abbas, & Akhtar, 2011).
Complex Formation and Structural Analysis
- Research on Cu2+ complexes of pyrazole azamacrocycles, involving a similar pyrazole structure, provides insights into the potential for complex formation and the influence of hydrocarbon chains in these processes (Lopera et al., 2020).
- The study of Rh(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands, which again are structurally related, offers a perspective on the types of metal-ligand interactions that might be possible with 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Zamora, Pons, & Ros, 2004).
Biological Activity and Chemical Properties
- The synthesis and biological activity screening of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines indicate the potential of pyrazole derivatives in pharmaceutical research, particularly as CGRP receptor antagonists (Lim, Dolzhenko, & Dolzhenko, 2014).
- A study on the synthesis of pyrazole-pyrimidines and their derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid implies potential catalyst applications for similar pyrazole-based compounds (Rahmani et al., 2018).
Applications in Materials Science
- Research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, suggests possible applications in material sciences and biomedical fields (Aly & El-Mohdy, 2015).
Chemical Synthesis and Reactions
- Studies on the generation of structurally diverse libraries through alkylation and ring closure reactions using pyrazole derivatives indicate the chemical versatility and reactivity of these compounds (Roman, 2013).
- The facile synthesis of flexible bis(pyrazol‐1‐yl)alkane and related ligands showcases the ease of synthesizing pyrazole-based ligands, which could be relevant for 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Potapov et al., 2007).
将来の方向性
The future directions for the study of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride and similar compounds could involve further exploration of their synthesis methods, investigation of their physical and chemical properties, and evaluation of their biological activities. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be explored .
特性
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)12(2)11-3;/h10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVHOSWAIZLKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(F)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)


![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)




![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)
![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)